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Get Quote

The table below summarizes effective concentrations of PKI-402 from published studies. These

concentrations are specific to assay types and cell lines; you must determine the optimal concentration for

your specific experimental conditions.

Ke
Cell Line / . Incubation . . Source
Assay Type Concentration . Experimental
System Time (PMID)
Outcome
MDA-MB-361 Western Blot 0.005 uM (5 nM) 4 hours Inhibition of Akt [1]
(Breast T308
cancer) phosphorylation
MDA-MB-361 Cytotoxicity / 0.03 uM (30 nM) 24 hours Induction of [2]
(Breast Apoptosis cleaved PARP
cancer) (apoptosis
marker)
PC3 (Prostate Cytotoxicity (Cell 0.021 uM (21 72 hours Cell growth [1]
cancer) viability) nM) inhibition (IC50)
Panel of Cell growth 0.006 - 0.349 uM 72 hours Growth inhibition [2]
human tumor inhibition (6 - 349 nM) across diverse
cell lines cell types (IC50
(e.g., Breast, range)
glioma,
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pancreas,

NSCLC)

MCF-7 (Breast Clonogenic assay  Not explicitly Not Inhibition of [3]

cancer) & (Radiosensitivity) stated; likely explicitly colony formation

BCSCs based on stated when combined

(Breast cancer cytotoxicity IC50 with radiation

stem cells)

SF9 insect Biochemical 0.001 uM (1 nM) 2 hours Direct inhibition of  [1]

cells (Fluorescence (IC50) PI3Ka enzyme

(expressing
human PI3Ka)

polarization)

Detailed Experimental Protocols

activity

Here are methodologies for key experiments citing PKI-402, which you can adapt into standard operating

procedures (SOPs).

Cell Growth Inhibition and Cytotoxicity Assay (from [1] [2])

e Cell Lines: MDA-MB-361, MDA-MB-468, T47D, MCF7, BT474, HT29, HCT116, PC3, and others.

e Compound Preparation: PKI-402 is dissolved in DMSO to make a stock solution. The final

concentration of DMSO in the assay should be kept low (e.g., 0.1-0.5%) to avoid solvent toxicity.

e Procedure:

o Plate cells in 96-well plates at a density determined by their growth characteristics.
o The following day, add PKI-402 to the culture medium to achieve the desired final
concentrations (e.g., a range up to 3 uM).
o Incubate the cells with the compound for 72 hours.
o Determine the number of viable cells using a colorimetric cell proliferation assay like the
CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS assay).
o Quantify the absorbance using a plate reader (e.g., Victor2 V multilabel counter) and calculate
the percentage of growth inhibition and the IC50 value (concentration that inhibits 50% of cell
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growth).
¢ Key Findings: This assay established that PKI-402 inhibits growth in a diverse set of human tumor
cell lines with IC50 values in the nanomolar range [1] [2].

Clonogenic Assay for Radiosensitivity (from [3])

e Purpose: To test if PKI-402 can sensitize breast cancer cells to radiation.
e Cell Lines: MCF-7, MDA-MB-231, and breast cancer stem cells (BCSCs).
e Procedure:
o Treat cells with PKI-402 (at a concentration likely near its IC50) for a specified period.
o Expose the treated cells to ionizing radiation (IR).
o After treatments, seed a low number of cells into culture dishes and allow them to grow for 1-2
weeks to form colonies.
o Fix and stain the colonies with crystal violet or similar dye.
o Count colonies containing more than 50 cells to determine the surviving fraction.
¢ Key Findings: PKI-402 plus IR significantly inhibited the colony-forming ability of MCF-7 and BCSCs,
demonstrating its role as a radiosensitizer [3].

Analysis of Pathway Inhibition by Western Blot (from [1] [2])

e Purpose: To confirm the on-target effect of PKI-402 by analyzing the phosphorylation status of key
proteins in the PI3K/AKt/mTOR pathway.
¢ Cell Line Example: MDA-MB-361 cells.
e Procedure:
o Treat cells with PKI-402 at various concentrations (e.g., 5-30 nM) for a few hours (e.g., 4
hours).
o Lyse the cells and extract proteins.
o Separate proteins by SDS-PAGE and transfer to a membrane.
o Probe the membrane with specific phospho-specific antibodies:
= Phospho-Akt (Thr308) and (Ser473)
= Phospho-S6K
= Phospho-4E-BP1
= Cleaved PARP (for apoptosis)
o Use corresponding total proteins (e.g., total Akt) as loading controls.
e Key Findings: PKI-402 effectively suppressed phosphorylation of Akt at both Thr308 and Ser473, as
well as downstream effectors like S6K and 4E-BP1, at low nanomolar concentrations. Induction of
cleaved PARP was observed at higher concentrations, confirming apoptosis [1] [2].
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PKI-402 Mechanism of Action and Signhaling Pathway

PKI-402 is a potent, selective, reversible, and ATP-competitive dual inhibitor that simultaneously targets all
Class I PI3K isoforms (o, {3, y, 6) and mTOR [1] [2] [4]. This dual action effectively shuts down the pro-
survival PI3K/Akt/mTOR signaling axis, leading to reduced cell proliferation and induced apoptosis,

particularly in cancer cells with hyperactive pathway signaling [5] [6] [7].

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and PKI-402's mechanism of

action.
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Key Technical Considerations for Your Guides

When creating troubleshooting guides, you should advise researchers to consider the following points

derived from the search results:

¢ Cell Line Specificity: The efficacy of PKI-402 is highly context-dependent. Breast cancer cells with
PIK3CA mutations (e.g., MDA-MB-361, E545K) are particularly sensitive, showing apoptosis at 30
nM, while other lines may only experience growth arrest [1] [2]. Always check the mutational status of
your cell lines.

e Solvent and Storage: PKI-402 should be dissolved in fresh, dry DMSO for in vitro studies. For a 5
mg/mL stock solution, gentle warming (37°C water bath) and brief sonication are recommended [1]
[4]. Stock solutions are best stored at -20°C or below.

¢ Time-Dependent Effects: Note the different incubation times for different readouts. Inhibition of
phosphorylation (Western blot) can be seen within 4 hours, while cytotoxicity and apoptosis assays
(cleaved PARP) typically require 24-72 hours [1] [2].

e Combination Treatments: Evidence suggests PKI-402 can act as a radiosensitizer. Guide users on
optimizing protocols for combination therapy, including the timing of drug administration relative to
radiation [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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